molecular formula C7H6BFN2O2 B6343572 (4-Fluoro-1H-indazol-6-yl)boronic acid CAS No. 1253911-24-8

(4-Fluoro-1H-indazol-6-yl)boronic acid

Cat. No.: B6343572
CAS No.: 1253911-24-8
M. Wt: 179.95 g/mol
InChI Key: BDQHXQXQAVKTSF-UHFFFAOYSA-N
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Description

(4-Fluoro-1H-indazol-6-yl)boronic acid is a boronic acid derivative with a molecular formula of C7H6BFN2O2. This compound is characterized by the presence of a boronic acid group attached to a 4-fluoro-1H-indazole moiety. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-1H-indazol-6-yl)boronic acid typically involves the borylation of the corresponding halogenated indazole derivative. One common method is the palladium-catalyzed borylation of 4-fluoro-1H-indazole using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-1H-indazol-6-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4

    Bases: Potassium acetate, sodium carbonate

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF)

    Oxidizing Agents: Hydrogen peroxide, sodium perborate

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a boronic acid group and a fluorine atom on the indazole ring. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

(4-fluoro-1H-indazol-6-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BFN2O2/c9-6-1-4(8(12)13)2-7-5(6)3-10-11-7/h1-3,12-13H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQHXQXQAVKTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=NN2)C(=C1)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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